4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one
Overview
Description
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one is an organic compound with the molecular formula C12H14O3 It is a derivative of benzodioxane, featuring a butanone group attached to the benzodioxane ring
Mechanism of Action
Target of Action
It has been found to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
It is hypothesized that the compound interacts with its targets, possibly binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, and their inhibition can lead to an increase in acetylcholine levels. Lipoxygenases are involved in the metabolism of arachidonic acid, a key player in the inflammatory response .
Pharmacokinetics
Its physical properties such as a boiling point of 76-78°c and a molecular weight of 222.24 suggest that it may have good bioavailability.
Result of Action
The compound’s action results in the inhibition of cholinesterases and lipoxygenase enzymes, potentially leading to increased levels of acetylcholine and altered arachidonic acid metabolism . This could have various effects at the molecular and cellular levels, depending on the specific context.
Biochemical Analysis
Biochemical Properties
The compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively .
Cellular Effects
The cellular effects of this compound are not fully understood. It has been observed to have antibacterial activity, inhibiting bacterial biofilm growth in certain strains of E. coli and B. subtilis .
Molecular Mechanism
Its inhibitory effects on cholinesterases and lipoxygenase enzymes suggest that it may interact with these enzymes, potentially altering their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one typically involves the following steps:
Starting Material: The synthesis begins with 1,4-benzodioxane, which is commercially available or can be synthesized from catechol and ethylene glycol.
Alkylation: The benzodioxane is subjected to alkylation using a suitable alkylating agent, such as butanone, in the presence of a base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The benzodioxane ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique optical and electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutanoic acid
- Ethyl 4-(3,4-ethylenedioxyphenyl)-4-oxobutyrate
Uniqueness
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the butanone group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry. Additionally, its benzodioxane core imparts stability and potential bioactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)2-3-10-4-5-11-12(8-10)15-7-6-14-11/h4-5,8H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEXWKZOUGAVJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306271 | |
Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30830-56-9 | |
Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30830-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 174845 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030830569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC174845 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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